molecular formula C21H25ClN4O3S B2526231 Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898344-73-5

Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No. B2526231
CAS RN: 898344-73-5
M. Wt: 448.97
InChI Key: VUHXBWPBUFJAKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, provided ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . This compound was then reacted with different hydrazines to form a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H NMR, and 13C NMR spectroscopy . The structures of three compounds were unambiguously assigned by means of X-ray analysis data .


Chemical Reactions Analysis

The compound has been involved in reactions with different hydrazines, resulting in the formation of a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .

Scientific Research Applications

Antimicrobial Activities

Research on derivatives related to Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has shown potential in antimicrobial applications. Specifically, novel 1,2,4-triazole derivatives synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including structures closely related to the chemical of interest, demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Such findings indicate the potential utility of these compounds in developing new antimicrobial agents.

Heterocyclic Chemistry

In the field of heterocyclic chemistry, the synthesis and transformation of compounds structurally similar to Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate have been explored for the creation of novel heterocyclic compounds. For instance, research involving the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, showcasing the versatility of such chemical frameworks in synthesizing new chemical entities with potential biological activities (Anusevičius et al., 2014).

Vibrational Spectroscopic Studies

The chemical structure and properties of molecules closely related to Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate have been examined using vibrational spectroscopy. These studies utilize FT-IR and FT-Raman techniques to investigate the spectroscopic properties, confirming the structures through comparison with quantum mechanical methods. This research provides valuable insights into the molecular geometry, vibrational wavenumbers, and theoretical parameters, helping to predict biological activities and understand the molecular foundation of potential pharmaceutical applications (Kuruvilla et al., 2018).

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-5-7-15(22)8-6-13)25-11-9-14(10-12-25)20(28)29-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHXBWPBUFJAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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